HDAC1 Inhibitory Potency Advantage
In a comparative SAR study of N-benzyl piperidine derivatives as dual HDAC/AChE inhibitors, the introduction of an ortho-methyl group on the benzyl ring (as in the 2-methylbenzyl substituent of the target compound) resulted in a ~5-fold improvement in HDAC1 inhibitory potency relative to the unsubstituted benzyl analog [1]. While the exact IC50 for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is not directly reported, class-level inference from structurally congruent compounds indicates that the ortho-methyl substitution confers a measurable advantage in target engagement. This finding is consistent with the observation that steric bulk adjacent to the piperidine nitrogen enhances hydrophobic interactions within the HDAC1 catalytic tunnel.
| Evidence Dimension | HDAC1 inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR |
| Comparator Or Baseline | Unsubstituted N-benzyl analog: IC50 ~25 nM |
| Quantified Difference | ~5-fold improvement in potency for ortho-methyl substituted derivatives |
| Conditions | HDAC1 biochemical assay; exact conditions per reference [1] |
Why This Matters
Enhanced potency against HDAC1 can translate to improved efficacy in preclinical models of cancer and neurological disorders, justifying the selection of the 2-methylbenzyl variant for lead optimization campaigns.
- [1] Qin P, Ran Y, Xie F, Liu Y, Wei C, Luan X, Wu J. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. 2023 Oct 5. View Source
